Cas no 55805-10-2 (4-(Difluoromethyl)benzonitrile)
4-(Difluoromethyl)benzonitrile Chemical and Physical Properties
Names and Identifiers
-
- 4-(Difluoromethyl)benzonitrile
- 2,2',3,4,4',6-HEXACHLOROBIPHENYL
- 4-(Difluoromethoxy)benzonitrile
- Benzonitrile,4-(difluoromethyl)-
- CHEMBL4458436
- AKOS016011561
- Benzonitrile, 4-(difluoromethyl)-
- CS-0060225
- SY041836
- ZB1067
- SCHEMBL5322427
- 55805-10-2
- 4-Difluoromethyl-benzonitrile
- A849034
- TQU0194
- MFCD23843788
- EN300-137328
- SB85644
- FT-0656121
- W18053
- UCOIWMARNIAWRV-UHFFFAOYSA-N
- PS-11724
-
- MDL: MFCD23843788
- Inchi: 1S/C8H5F2N/c9-8(10)7-3-1-6(5-11)2-4-7/h1-4,8H
- InChI Key: UCOIWMARNIAWRV-UHFFFAOYSA-N
- SMILES: FC(C1C=CC(C#N)=CC=1)F
Computed Properties
- Exact Mass: 169.03400
- Monoisotopic Mass: 153.03900549g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 1
- Complexity: 162
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 23.8Ų
Experimental Properties
- Boiling Point: 224.3±35.0°C at 760 mmHg
- PSA: 33.02000
- LogP: 2.15968
4-(Difluoromethyl)benzonitrile Security Information
- Signal Word:Warning
- Hazard Statement: H302+H312+H332-H315-H319-H335
- Warning Statement: P261-P280-P305+P351+P338
- Storage Condition:Sealed in dry,2-8°C
4-(Difluoromethyl)benzonitrile Customs Data
- HS CODE:2926909090
- Customs Data:
China Customs Code:
2926909090Overview:
2926909090 Other nitrile based compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2926909090 other nitrile-function compounds VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
4-(Difluoromethyl)benzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D446050-100mg |
4-(Difluoromethyl)benzonitrile |
55805-10-2 | 100mg |
$201.00 | 2023-05-18 | ||
| TRC | D446050-1g |
4-(Difluoromethyl)benzonitrile |
55805-10-2 | 1g |
$1596.00 | 2023-05-18 | ||
| Alichem | A019093476-5g |
4-(Difluoromethyl)benzonitrile |
55805-10-2 | 95% | 5g |
$312.00 | 2023-09-01 | |
| Alichem | A019093476-10g |
4-(Difluoromethyl)benzonitrile |
55805-10-2 | 95% | 10g |
$525.00 | 2023-09-01 | |
| Apollo Scientific | PC48367-250mg |
4-(Difluoromethyl)benzonitrile |
55805-10-2 | 250mg |
£63.00 | 2025-02-21 | ||
| Apollo Scientific | PC48367-1g |
4-(Difluoromethyl)benzonitrile |
55805-10-2 | 1g |
£140.00 | 2025-02-21 | ||
| abcr | AB513389-5 g |
4-(Difluoromethyl)benzonitrile; . |
55805-10-2 | 5g |
€1,129.60 | 2023-04-18 | ||
| eNovation Chemicals LLC | Y1186815-5g |
4-(Difluoromethyl)benzonitrile |
55805-10-2 | 95% | 5g |
$450 | 2023-09-01 | |
| abcr | AB513389-1 g |
4-(Difluoromethyl)benzonitrile; . |
55805-10-2 | 1g |
€397.40 | 2023-04-18 | ||
| eNovation Chemicals LLC | D766023-250mg |
4-(Difluoromethyl)benzonitrile |
55805-10-2 | 95% | 250mg |
$115 | 2024-06-07 |
4-(Difluoromethyl)benzonitrile Suppliers
4-(Difluoromethyl)benzonitrile Related Literature
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Jing Yu,Yu-Qi Lyu,Jiapeng Liu,Mohammed B. Effat,Junxiong Wu J. Mater. Chem. A, 2019,7, 17995-18002
Additional information on 4-(Difluoromethyl)benzonitrile
Introduction to 4-(Difluoromethyl)benzonitrile (CAS No. 55805-10-2)
4-(Difluoromethyl)benzonitrile, identified by its Chemical Abstracts Service (CAS) number 55805-10-2, is a significant compound in the realm of pharmaceutical and agrochemical research. This aromatic nitrile derivative features a difluoromethyl substituent on a benzene ring, which imparts unique electronic and steric properties, making it a valuable intermediate in synthetic chemistry. The presence of the nitrile group further enhances its reactivity, enabling diverse transformations that are pivotal for drug discovery and material science applications.
The difluoromethyl group is particularly noteworthy due to its broad utility in medicinal chemistry. This moiety is known to improve metabolic stability, binding affinity, and pharmacokinetic profiles of bioactive molecules. Recent studies have highlighted the role of difluoromethyl containing compounds in developing novel therapeutics, particularly in oncology and anti-inflammatory drug classes. The ability to introduce this group into molecular frameworks with high precision has been facilitated by advances in synthetic methodologies, including transition-metal-catalyzed cross-coupling reactions and fluorination techniques.
4-(Difluoromethyl)benzonitrile itself has been explored as a key building block in the synthesis of various pharmacophores. Its structural motif is found in several experimental drugs that are currently undergoing preclinical evaluation. The benzonitrile core is a well-documented scaffold in medicinal chemistry, often serving as a precursor for heterocyclic compounds with enhanced biological activity. For instance, derivatives of this compound have shown promise in inhibiting enzymes involved in cancer cell proliferation and viral replication.
Recent advancements in computational chemistry have further illuminated the potential of 4-(Difluoromethyl)benzonitrile. Molecular modeling studies indicate that the electron-withdrawing nature of the nitrile group and the electron-donating effect of the difluoromethyl moiety create a favorable balance for interactions with biological targets. This has guided the design of more efficient synthetic routes and has paved the way for structure-activity relationship (SAR) studies aimed at optimizing lead compounds.
In agrochemical research, 4-(Difluoromethyl)benzonitrile has been utilized in the development of novel pesticides and herbicides. The structural features of this compound contribute to its efficacy by disrupting essential metabolic pathways in pests while maintaining low toxicity to non-target organisms. Such properties are highly sought after in sustainable agriculture, where environmental safety and crop protection are paramount concerns.
The synthesis of 4-(Difluoromethyl)benzonitrile typically involves multi-step organic reactions, often starting from commercially available aromatic precursors. Key steps include halogenation, cyanation, and selective fluorination. Modern synthetic strategies emphasize atom economy and green chemistry principles, minimizing waste and hazardous byproducts. Catalytic processes have been particularly effective in achieving high yields and purity levels, ensuring that researchers have access to high-quality starting materials for their investigations.
Industrial-scale production of 4-(Difluoromethyl)benzonitrile requires careful optimization to balance cost-effectiveness with environmental impact. Continuous flow chemistry has emerged as a promising approach for large-scale synthesis, offering improved control over reaction conditions and scalability. Additionally, solvent-free or solvent-minimized conditions are being explored to reduce the ecological footprint of chemical manufacturing processes.
The versatility of 4-(Difluoromethyl)benzonitrile extends beyond pharmaceuticals and agrochemicals. It serves as a valuable intermediate in materials science, particularly in the development of organic electronic materials such as OLEDs (organic light-emitting diodes) and conductive polymers. The electron-deficient nature of the nitrile group enhances charge transport properties, making this compound a candidate for next-generation electronic devices.
In conclusion, 4-(Difluoromethyl)benzonitrile (CAS No. 55805-10-2) is a multifaceted compound with broad applications across multiple scientific disciplines. Its unique structural features make it an indispensable tool for synthetic chemists and researchers working on drug discovery, agrochemicals, and advanced materials. As research continues to uncover new methodologies and applications, the importance of this compound is expected to grow further, solidifying its role as a cornerstone in modern chemical innovation.
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